1a,2,4,5,6,6a,7,7a-Octahydro-1,1,6,6a-tetramethyl-1H-cyclopropa(b)naphthalen-4-yl acetate
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Overview
Description
EINECS 303-605-0 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
EINECS 303-605-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions vary based on the reaction type and conditions employed .
Scientific Research Applications
EINECS 303-605-0 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be utilized for investigating biochemical pathways and interactions. In medicine, the compound could be explored for its potential therapeutic effects. Industrially, it may be used in the production of various chemical products .
Mechanism of Action
The mechanism of action of EINECS 303-605-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
EINECS 303-605-0 can be compared with other similar compounds listed in the EINECS inventory. Some similar compounds include those with analogous functional groups or chemical structures. The uniqueness of EINECS 303-605-0 lies in its specific chemical properties and applications that distinguish it from other compounds .
Properties
CAS No. |
94201-21-5 |
---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
(1,1,6,6a-tetramethyl-2,4,5,6,7,7a-hexahydro-1aH-cyclopropa[b]naphthalen-4-yl) acetate |
InChI |
InChI=1S/C17H26O2/c1-10-6-13(19-11(2)18)7-12-8-14-15(16(14,3)4)9-17(10,12)5/h7,10,13-15H,6,8-9H2,1-5H3 |
InChI Key |
CBLNQIJEORRXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C=C2C1(CC3C(C2)C3(C)C)C)OC(=O)C |
Origin of Product |
United States |
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